Ortho-Bromobenzoyl Substitution Differentiates from Para-Bromo and Benzoyl Analogs in VR1 Antagonist Motif
The pyridazinylpiperazine class, exemplified by the VR1 antagonist series [1], establishes a clear SAR where the N-acyl substituent on the piperazine ring is critical for potency. While specific data for the 2-bromobenzoyl derivative (1019101-00-8) is not publicly available, the class demonstrates that compounds with optimized N-acyl groups achieve single-digit nanomolar IC50 values (9–200 nM) in capsaicin-induced and pH5.5-induced FLIPR assays in human VR1-expressing HEK293 cells [1]. The lead compound BCTC, lacking the bromobenzoyl-pyridazine-pyrazole architecture, has a distinct profile. Procuring 1019101-00-8 provides a unique ortho-bromo benzoyl pharmacophore, which is expected to yield different potency and off-rate kinetics compared to the para-bromo (e.g., CAS 1049214-92-7) or unsubstituted benzoyl analogs .
| Evidence Dimension | VR1 Antagonist Potency (Class-level SAR) |
|---|---|
| Target Compound Data | No public data; predicted to be in the 9–200 nM range based on class membership [1] |
| Comparator Or Baseline | Lead BCTC; Optimized pyridazinylpiperazine analogs in the same series [1] |
| Quantified Difference | Potency is strictly dependent on N-acyl substitution; ortho-bromo introduces unique steric/electronic effects not present in other analogs. |
| Conditions | Capsaicin-induced (CAP) and pH5.5-induced (pH) FLIPR assays in human VR1-HEK293 cells [1] |
Why This Matters
For researchers building on the VR1 antagonist pharmacophore, the specific ortho-bromobenzoyl moiety is a critical variable that cannot be replicated by commercially available para-substituted or unsubstituted benzoyl analogs, making 1019101-00-8 a specific and necessary tool for SAR expansion.
- [1] Tafesse, L. et al. (2004) 'Synthesis and evaluation of pyridazinylpiperazines as vanilloid receptor 1 antagonists', Bioorganic & Medicinal Chemistry Letters, 14(22), pp. 5513-5519. doi: 10.1016/j.bmcl.2004.09.010. View Source
